5-cyano-5-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-oxopentanoic acid
Description
This compound features a 4-oxopentanoic acid backbone substituted with a cyano group and a 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene moiety.
Properties
IUPAC Name |
5-cyano-5-(1,3-dimethylbenzimidazol-2-ylidene)-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-11-5-3-4-6-12(11)18(2)15(17)10(9-16)13(19)7-8-14(20)21/h3-6H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUUPELPPUWKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=C(C#N)C(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Derivatives of 4-Oxopentanoic Acid
- 4-Oxopentanoic Acid (Levulinic Acid): Structure: Simple linear ketone-carboxylic acid. Properties: Water-soluble, low molecular weight (116.12 g/mol), and widely used in biofuel and pharmaceutical synthesis .
- 3-Methyl-4-Oxopentanoic Acid: Structure: Methyl branch at the C3 position. Properties: Enhanced lipophilicity compared to levulinic acid, but lacks aromatic or electron-withdrawing groups. Contrast: The target compound’s benzodiazole ring enables aromatic interactions absent in this derivative .
Heterocyclic-Functionalized Oxopentanoic Acids
- 5-[(2-Amino-1H-Benzimidazol-6-yl)Amino]-5-Oxopentanoic Acid: Structure: Features a bicyclic benzimidazole linked via an amide bond. Properties: Benzimidazole’s NH groups enable hydrogen bonding, unlike the non-polar dimethyl groups in the target compound’s benzodiazole.
- 5-[3-Chloro-4-(Propan-2-yloxy)Phenyl]-3-Methyl-5-Oxopentanoic Acid: Structure: Chloro and isopropoxy substituents on a phenyl ring. Properties: Electron-withdrawing Cl and bulky isopropoxy groups influence steric and electronic profiles.
Thiazolidinone and Oxadiazole Derivatives
- 2-Benzylidene-3-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Thiazolidin-4-One: Structure: Combines thiazolidinone and oxadiazole rings. Properties: Sulfur in thiazolidinone enhances metal-binding capacity; oxadiazole contributes to rigidity. Contrast: The target compound lacks sulfur but includes a diazole ring, which may favor different binding modes in coordination chemistry .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Reactivity and Stability
Research and Market Considerations
- Synthetic Challenges: The target compound’s benzodiazole and cyano groups necessitate multi-step synthesis, unlike simpler derivatives like levulinic acid.
- Commercial Viability : Discontinued status (CymitQuimica) contrasts with levulinic acid’s robust market (projected $266 million by 2031) .
- Biological Potential: Structural analogs (e.g., benzimidazole derivatives) suggest possible anticancer or antimicrobial activity, but specific studies on the target compound are lacking .
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